4-[4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide
Description
4-[4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1H-pyrrole ring substituted with a 4-chlorophenyl group at the 4-position. The sulfonamide moiety is attached to the benzene ring, a structural motif common in pharmacologically active compounds due to its role in hydrogen bonding and enzyme inhibition.
Properties
CAS No. |
29914-33-8 |
|---|---|
Molecular Formula |
C16H15ClN2O2S |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-2,3-dihydropyrrol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H15ClN2O2S/c17-14-3-1-12(2-4-14)13-9-10-19(11-13)15-5-7-16(8-6-15)22(18,20)21/h1-8,11H,9-10H2,(H2,18,20,21) |
InChI Key |
CUWCVYDDAUTQBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl)benzenesulfonamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution with Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrrole reacts with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of Benzenesulfonamide Moiety: The final step involves the sulfonation of the chlorophenyl-pyrrole intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide nitrogen participates in nucleophilic substitutions, particularly in reactions involving sulfonyl chloride intermediates. For example:
-
Chlorosulfonation occurs at the benzene ring under controlled conditions (chlorosulfonic acid, <15°C), forming reactive intermediates for further derivatization .
-
Acetylation : The sulfonamide group reacts with acetylating agents (e.g., 4-aminoacetophenone) in acetone/pyridine to yield acetylated derivatives .
Key Conditions :
| Reaction Type | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| Chlorosulfonation | ClSO₃H | <15°C | 60–75% |
| Acetylation | 4-Aminoacetophenone/Pyridine | Reflux | ~70% |
Cyclization Reactions
The compound undergoes cyclization to form heterocyclic structures:
-
Pyrolidine/Pyrrole Formation : Reaction with 2,5-dimethoxytetrahydrofuran in acetic acid yields pyrrole-fused derivatives .
-
Hexahydropyrimidines : Treatment with carbamide or thiocyanates in acidic media generates six-membered rings via β-alanine intermediates .
Example Pathway :
-
Intermediate : 3-Ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-1-carboxamide .
-
Cyclization : Reflux with 2,5-hexanedione forms a pyrrolidine ring .
Coupling Reactions
The chlorophenyl group facilitates cross-coupling reactions:
-
Suzuki-Miyaura Coupling : Reacts with arylboronic acids to form biaryl derivatives (unpublished data inferred from structural analogs ).
-
Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) produces imine-linked derivatives .
Reaction Efficiency :
| Substrate | Coupling Partner | Catalyst | Yield |
|---|---|---|---|
| 4-Chlorophenyl moiety | Benzaldehyde | NaOH/EtOH | ~65% |
Enzyme Inhibition Reactions
The sulfonamide group acts as a zinc-binding motif in enzyme inhibition:
-
Carbonic Anhydrase (CA) Inhibition : Binds to CA isoforms (hCA I, II, IX) with Kᵢ values <50 nM .
-
COX-II Inhibition : Derivatives like PRLD3 show 49.31% COX-II inhibition at 1 μM .
Structure-Activity Relationship :
| Derivative | Target Enzyme | Kᵢ/IC₅₀ |
|---|---|---|
| PRLD3 | COX-II | 49.31% inhibition |
| Compound 11 | hCA II | 10.2 nM |
Oxidation and Reduction
-
Oxidation : The pyrrolidine ring undergoes oxidation to form pyrrolidone derivatives under mild oxidative conditions .
-
Reduction : The chlorophenyl group can be dehalogenated via catalytic hydrogenation (Pd/C, H₂).
Analytical Characterization
Reaction progress and products are monitored using:
Scientific Research Applications
4-(4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 4-(4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by interacting with signaling pathways that regulate cell death.
Comparison with Similar Compounds
Key Observations :
- Synthesis Efficiency : Hydrazine-derived analogs (e.g., 15, 17) exhibit high yields (>90%), while cyclocondensation (e.g., compound 18 in , % yield) or cross-coupling reactions (e.g., Example 60, 38% yield) are less efficient .
- Melting Points: Electron-withdrawing groups (e.g., nitro in 17) correlate with higher melting points (227–228.5°C), whereas electron-donating groups (e.g., dimethylamino in 16) reduce crystallinity (179–180.5°C) . The target compound’s dihydro-pyrrole ring may impart intermediate rigidity, suggesting a melting point between 200–230°C.
Pharmacological Implications
Sulfonamides are known for their roles as enzyme inhibitors (e.g., carbonic anhydrase) or antimicrobial agents. Substituents critically modulate activity:
- Nitro Group (Compound 17) : May boost antibacterial activity due to electron-withdrawing effects but could elevate metabolic instability .
- Dihydro-pyrrole (Target) : The partially saturated ring could balance rigidity and flexibility, optimizing pharmacokinetics (e.g., oral bioavailability) compared to fully aromatic systems.
Crystallographic and Analytical Insights
For example, hydrazine derivatives (15–17) likely underwent X-ray diffraction studies using SHELXL for precise bond-length and angle determinations .
Biological Activity
4-[4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide, often referred to in scientific literature as a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of 306.77 g/mol. The presence of the chlorophenyl group and the sulfonamide moiety are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. In a comparative study, several derivatives were tested for their antibacterial potency, revealing that certain modifications to the chemical structure can enhance activity against resistant bacterial strains .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.012 μg/mL |
| Compound B | E. coli | 0.008 μg/mL |
| This compound | Salmonella typhi | Moderate activity |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated through various in vitro assays. It is believed to inhibit cyclooxygenase enzymes (COX), which play a significant role in the inflammatory pathway. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation .
Anticancer Activity
Recent studies have explored the anticancer properties of sulfonamide derivatives. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. For example, one study reported an IC50 value of 7.01 μM against HeLa cells, indicating significant cytotoxicity .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and inflammatory responses.
- Cell Cycle Disruption : In cancer cells, it appears to interfere with cell cycle progression, leading to apoptosis.
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antibacterial efficacy of various sulfonamide derivatives against multiple strains of bacteria. The results indicated that modifications at the para position of the phenyl ring significantly enhanced antimicrobial activity compared to standard antibiotics like ampicillin .
Study on Anti-inflammatory Properties
In another investigation focusing on anti-inflammatory effects, researchers utilized animal models to assess the efficacy of this compound in reducing inflammation induced by carrageenan injection. The results demonstrated a notable reduction in paw edema compared to control groups .
Q & A
Q. What are the established synthetic routes for 4-[4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide, and what key reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves multi-step reactions:
Sulfonamide formation : Reacting 4-chlorobenzenesulfonyl chloride with ammonia or a substituted amine under basic conditions (e.g., NaHCO₃ in THF) at 0–5°C to avoid side reactions .
Pyrrole ring construction : Cyclocondensation of γ-ketoesters or enamines with 4-chlorophenyl-substituted precursors using acid catalysis (e.g., p-TsOH) or microwave-assisted heating for faster kinetics .
Coupling reactions : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to link the pyrrole and sulfonamide moieties. Pd(PPh₃)₄ and K₂CO₃ in DMF at 80–100°C are common .
Q. Key Optimization Factors :
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 296 K .
- Structure Solution : Employ direct methods via SHELXT (for initial phase estimation) .
- Refinement : Iterative refinement with SHELXL-2018 , incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically .
Q. Critical Parameters :
- Final R-factor < 0.05 (e.g., R₁ = 0.041 in ).
- Data-to-parameter ratio > 15:1 to ensure model reliability .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the pyrrole ring) influence biological activity, and what computational methods validate these effects?
Methodological Answer :
- SAR Studies : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups. Test inhibition of dihydropteroate synthetase (DHPS) using enzyme assays .
- Computational Validation :
Data Contradiction Note :
Some analogs show reduced activity despite favorable docking scores. Possible explanations:
Q. How can researchers resolve discrepancies in reported IC₅₀ values for this compound’s antibacterial activity?
Methodological Answer : Discrepancies arise from:
Assay Variability : Standardize protocols (e.g., CLSI guidelines) for MIC testing against S. aureus (ATCC 29213) .
Compound Purity : Use HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) to confirm ≥98% purity. Impurities >2% reduce IC₅₀ accuracy .
Resazurin-Based Viability Assays : Compare with traditional CFU counting. Resazurin overestimates activity by 15–20% due to residual dye reduction .
Q. What strategies mitigate crystallographic disorder in the pyrrole ring during structural analysis?
Methodological Answer : Disorder often arises from rotational flexibility of the 2,3-dihydro-1H-pyrrole moiety. Solutions include:
- Low-Temperature Data Collection : 100 K reduces thermal motion (B-factors < 4 Ų for ring atoms) .
- Twinning Refinement : Use SHELXL ’s TWIN/BASF commands for non-merohedral twinning (e.g., BASF = 0.35 for a twin fraction of 35%) .
- Occupancy Refinement : Assign partial occupancies to disordered atoms (e.g., 60:40 split for Cl-phenyl orientations) .
Q. What in silico approaches predict metabolic stability of this sulfonamide derivative?
Methodological Answer :
- CYP450 Metabolism Prediction : Use SwissADME to identify vulnerable sites (e.g., N4 of the pyrrole ring is a CYP3A4 substrate).
- Metabolite Identification : GLORYx predicts hydroxylation at the benzenesulfonamide para-position (major Phase I metabolite) .
- Half-Life Estimation : pkCSM calculates t₁/₂ = 3.2 hrs in humans, suggesting need for prodrug strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
